

LZWL02003: A Multifunctional Neuroprotective Agent for Neurodegenerative Diseases and Ischemic Stroke

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Compound of Interest		
Compound Name:	LZWL02003	
Cat. No.:	B10855885	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LZWL02003 is a novel synthetic N-salicyloyl tryptamine derivative with significant potential as a therapeutic agent for a range of neurological disorders, including neurodegenerative diseases and ischemic stroke.[1][2][3][4] Synthesized from melatonin and salicylic acid, this compound exhibits potent anti-neuroinflammatory and antioxidant properties.[2][3][4] Preclinical studies have demonstrated its efficacy in reducing neuronal damage, suppressing oxidative stress, and modulating key inflammatory pathways, positioning it as a promising candidate for further drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to **LZWL02003**.

Chemical Structure and Physicochemical Properties

LZWL02003 is chemically identified as an N-salicyloyl tryptamine derivative. Its core structure consists of a tryptamine moiety linked to a salicyloyl group.

Chemical Structure:

While a high-resolution direct image is not readily available in all public domains, its structure can be inferred from its synthesis from melatonin and salicylic acid and is depicted in key



research articles.[5]

Physicochemical Properties:

A summary of the key physicochemical properties of **LZWL02003** is presented in the table below.

Property	Value	Reference
CAS Number	1371564-45-2	N/A
Molecular Formula	C18H18N2O2	N/A
Molecular Weight	294.35 g/mol	N/A

Pharmacological Properties and Mechanism of Action

LZWL02003 has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Its therapeutic potential stems from its multi-faceted mechanism of action, primarily centered around its anti-inflammatory and antioxidant activities.

Key Pharmacological Effects:

- Anti-Neuroinflammatory Activity: LZWL02003 effectively suppresses neuroinflammation by inhibiting the production of pro-inflammatory mediators.
- Antioxidant Activity: The compound mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
- Neuroprotection: It protects neurons from damage and apoptosis in models of Parkinson's disease and ischemic stroke.[2][3][4][5]

Mechanism of Action:

The primary mechanism of action of **LZWL02003** involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By



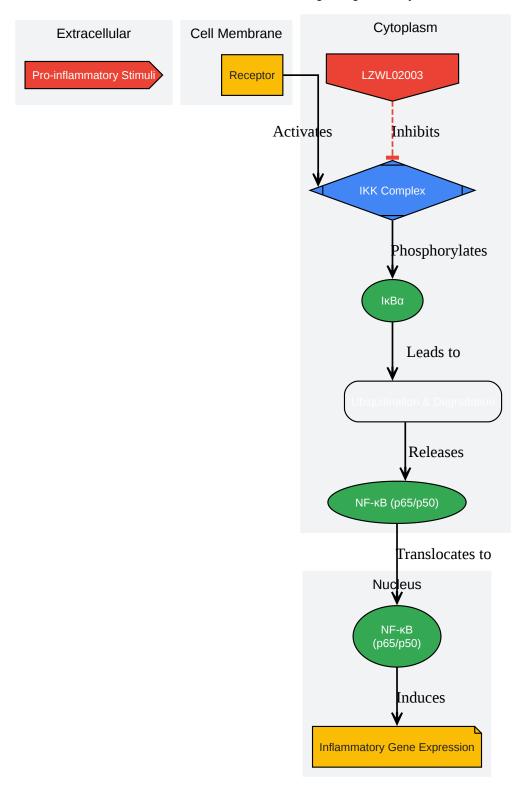
suppressing the activation of NF-kB, **LZWL02003** effectively downregulates the production of pro-inflammatory cytokines and other inflammatory mediators, thereby reducing neuroinflammation and subsequent neuronal damage.

Signaling Pathways

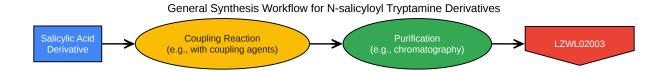
The neuroprotective effects of **LZWL02003** are mediated through its modulation of the NF-κB signaling pathway.



LZWL02003 Inhibition of NF-кВ Signaling Pathway







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